Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, oxadiazolyl, amino, bromophenyl, cyano, and pyridinecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the acetylamino group. The bromophenyl and cyano groups are then incorporated through substitution reactions. The final step involves the formation of the pyridinecarboxylate moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the bromophenyl ring .
Scientific Research Applications
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The acetylamino and oxadiazole groups may interact with enzymes or receptors, leading to changes in cellular pathways. The bromophenyl and cyano groups can also contribute to the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[4-(ACETYLAMINO)PHENOXY]-2-METHYLPROPANOATE: Similar structure but with a phenoxy group instead of the oxadiazole ring.
N-(4-(N,N-DIETHYLSULFAMOYL)PHENYL)ACETAMIDE: Contains a phenylacetamide moiety with different substituents.
Uniqueness
The presence of the oxadiazole ring and the specific arrangement of substituents make it distinct from other similar compounds .
Properties
Molecular Formula |
C20H19BrN6O4 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C20H19BrN6O4/c1-4-30-20(29)15-10(2)27(19-18(24-11(3)28)25-31-26-19)17(23)14(9-22)16(15)12-5-7-13(21)8-6-12/h5-8,16H,4,23H2,1-3H3,(H,24,25,28) |
InChI Key |
JRTGLEXWXQVBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Br)C#N)N)C3=NON=C3NC(=O)C)C |
Origin of Product |
United States |
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